An In-Depth Technical Guide to 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, a chiral β-amino acid that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, and its critical role as a versatile building block in the design and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.
Introduction: The Significance of a Conformationally Constrained β-Amino Acid
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, often referred to as N-Boc-β-cyclohexyl-β-alanine, is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the β-carbon. This structural feature imparts significant conformational rigidity, a property highly sought after in the design of peptidomimetics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality renders it an ideal intermediate for solid-phase and solution-phase peptide synthesis.
The incorporation of β-amino acids like this one into peptide sequences can lead to peptides with enhanced stability against enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide-based drugs.[1][2] Furthermore, the specific stereochemistry and the bulky cyclohexyl group can influence the binding affinity and selectivity of the resulting molecules to their biological targets.[3]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development.
| Property | Value | Reference(s) |
| IUPAC Name | (3R)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |
| Synonyms | N-(tert-butoxycarbonyl)-3-cyclohexyl-beta-alanine, (R)-3-(Boc-amino)-3-cyclohexylpropionic acid | [5] |
| CAS Number | 1260606-26-5 (for the (R)-enantiomer) | [4] |
| Molecular Formula | C₁₄H₂₅NO₄ | [4][6] |
| Molecular Weight | 271.35 g/mol | [4][6] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C | [5] |
The chemical structure of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is depicted below:
Caption: Chemical structure of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid.
Synthesis and Mechanistic Insights
The synthesis of β-amino acids can be approached through various methodologies. A classical and effective method for the preparation of β-amino acids is the Rodionov reaction.[7][8] This one-pot reaction involves the condensation of an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate).[7]
Proposed Synthetic Protocol: A Modified Rodionov Reaction
This protocol outlines a plausible synthesis of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, adapted from the principles of the Rodionov reaction followed by Boc protection. The rationale behind this multi-step synthesis is to first construct the β-amino acid backbone and then protect the amino group for subsequent use in peptide synthesis.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of 3-Amino-3-cyclohexyl-propionic acid (Rodionov Reaction)
-
To a round-bottom flask equipped with a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the crude β-amino acid may form.
-
Filter the crude product and wash with cold ethanol. The filtrate can be concentrated under reduced pressure to yield a second crop.
Causality: The Rodionov reaction is a robust method for forming β-amino acids from aldehydes. Ammonium acetate serves as the ammonia source for the initial imine formation with the aldehyde. Malonic acid then acts as a nucleophile, attacking the imine, followed by decarboxylation to yield the β-amino acid. Ethanol is a suitable solvent for this reaction.
Step 2: N-Boc Protection
-
Dissolve the crude 3-Amino-3-cyclohexyl-propionic acid in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath and add sodium hydroxide (2.5 eq) to adjust the pH to ~10.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Causality: The Boc group is a standard protecting group for amines in peptide synthesis. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc anhydride. Dioxane/water is a common solvent system for this transformation.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid.
Causality: The acidic workup protonates the carboxylate, making the product soluble in organic solvents for extraction. Column chromatography is a standard method for purifying organic compounds to a high degree of purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 10.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.
-
δ 4.8-5.2 (br d, 1H): NH proton of the Boc group.
-
δ 3.8-4.2 (m, 1H): Proton on the β-carbon (-CH(NHBoc)-).
-
δ 2.4-2.6 (m, 2H): Protons on the α-carbon (-CH₂COOH).
-
δ 0.8-1.8 (m, 11H): Protons of the cyclohexyl ring.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.[9]
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 175-178: Carboxylic acid carbonyl carbon (-COOH).
-
δ 155-157: Carbonyl carbon of the Boc group (-NHCOO-).
-
δ 79-81: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ 50-55: β-carbon (-CH(NHBoc)-).
-
δ 40-45: α-carbon (-CH₂COOH).
-
δ 40-43: Methine carbon of the cyclohexyl ring.
-
δ 28-32: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ 25-35: Methylene carbons of the cyclohexyl ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Characteristic Peaks (KBr pellet, cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, overlapping with the N-H stretch.
-
~3350: N-H stretch of the carbamate.
-
2930, 2850: C-H stretches of the cyclohexyl and tert-butyl groups.
-
~1710: C=O stretch of the carboxylic acid.
-
~1690: C=O stretch of the Boc carbamate.[4]
-
~1520: N-H bend (amide II band).[4]
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS):
-
[M+Na]⁺: Expected around m/z 294.3.
-
[M-H]⁻: Expected around m/z 270.3.
Fragmentation Pattern: Under tandem mass spectrometry (MS/MS), Boc-protected amino acids typically show characteristic fragmentation patterns. Common losses include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the parent ion.[10][11]
Applications in Drug Discovery and Development
The unique structural features of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid make it a valuable building block in several areas of drug discovery.
Peptidomimetics and Enzyme Inhibitors
As a conformationally constrained β-amino acid, this compound is extensively used in the synthesis of peptidomimetics.[1][12] Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability.[12] The incorporation of this β-amino acid can induce specific secondary structures in peptides, which can be crucial for their biological activity.[2][3]
This building block has been utilized in the design of inhibitors for various enzymes, including:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a key enzyme in glucose metabolism, and its inhibitors are used for the treatment of type 2 diabetes. The β-amino acid scaffold can mimic the dipeptide substrate of DPP-4.
-
Renin Inhibitors: Renin is an aspartyl protease that plays a crucial role in the regulation of blood pressure. The cyclohexyl group can occupy the hydrophobic S1 pocket of the renin active site, leading to potent inhibition.[1][3]
GABA Analogues and Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[13] GABA analogues are designed to modulate GABAergic neurotransmission and are used in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety.[13] The cyclohexyl group in 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid can enhance lipophilicity, which may improve the blood-brain barrier penetration of the resulting molecules. While this specific compound is a precursor, its deprotected form can be incorporated into molecules designed as positive allosteric modulators of GABA receptors, enhancing the effect of GABA without directly activating the receptor.[14][15]
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